molecular formula C16H20N2O3 B259532 4-Isobutylamino-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid ethyl ester

4-Isobutylamino-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid ethyl ester

Cat. No. B259532
M. Wt: 288.34 g/mol
InChI Key: GCRBTKCBIQNBNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isobutylamino-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid ethyl ester, also known as IQ-1E, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. IQ-1E is a derivative of quinoline, which is a heterocyclic organic compound that is widely used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Isobutylamino-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid ethyl ester involves the inhibition of the interaction between NF-κB and its inhibitor, IκBα. This leads to the activation of NF-κB and subsequent downstream effects such as the upregulation of anti-inflammatory cytokines and the downregulation of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 4-Isobutylamino-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid ethyl ester can modulate various biochemical and physiological processes in vitro and in vivo. It has been found to reduce the severity of experimental autoimmune encephalomyelitis (EAE), a mouse model of multiple sclerosis, by suppressing the activation of immune cells and reducing the infiltration of inflammatory cells into the central nervous system. 4-Isobutylamino-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid ethyl ester has also been shown to improve insulin sensitivity and glucose tolerance in obese mice, suggesting a potential role in the treatment of type 2 diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using 4-Isobutylamino-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid ethyl ester in lab experiments is its specificity for NF-κB inhibition, which allows for targeted modulation of immune responses. However, the compound's low solubility in water and potential toxicity at high concentrations may limit its use in certain experimental settings.

Future Directions

There are several potential directions for future research on 4-Isobutylamino-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid ethyl ester. One area of interest is the development of more potent and selective derivatives of the compound that can be used in vivo. Another direction is the investigation of 4-Isobutylamino-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid ethyl ester's potential applications in the treatment of autoimmune and inflammatory diseases, as well as its effects on other physiological processes such as metabolism and aging. Overall, 4-Isobutylamino-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid ethyl ester represents a promising tool for the study of immune regulation and has the potential to lead to new therapeutic interventions in various disease states.

Synthesis Methods

4-Isobutylamino-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid ethyl ester can be synthesized through a multi-step process that involves the reaction of 2-aminobenzoyl chloride with isobutylamine, followed by cyclization with ethyl acetoacetate and subsequent esterification with ethanol. The purity of the final product can be confirmed through various analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and high-performance liquid chromatography (HPLC).

Scientific Research Applications

4-Isobutylamino-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid ethyl ester has been shown to have potential applications in scientific research, particularly in the field of immunology. It has been found to modulate the activity of the transcription factor nuclear factor-kappa B (NF-κB), which plays a crucial role in the regulation of immune responses. 4-Isobutylamino-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid ethyl ester has also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are implicated in various autoimmune and inflammatory diseases.

properties

Product Name

4-Isobutylamino-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid ethyl ester

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

IUPAC Name

ethyl 4-(2-methylpropylamino)-2-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C16H20N2O3/c1-4-21-16(20)13-14(17-9-10(2)3)11-7-5-6-8-12(11)18-15(13)19/h5-8,10H,4,9H2,1-3H3,(H2,17,18,19)

InChI Key

GCRBTKCBIQNBNH-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=CC=CC=C2NC1=O)NCC(C)C

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2NC1=O)NCC(C)C

Origin of Product

United States

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